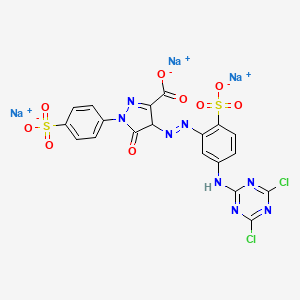

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Description

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS: 1934-21-0) is a synthetic azo dye characterized by a pyrazole backbone functionalized with sulphonate groups, a dichlorotriazinyl moiety, and an azo linkage. Its molecular formula is C₁₆H₉N₄Na₃O₉S₂, with a molecular weight of 534.36 g/mol . The compound is synthesized via diazo coupling of 4-aminobenzenesulfonic acid with pyrazolone derivatives, followed by purification as a sodium salt . It is primarily used in food and textile industries due to its vibrant color and stability .

Properties

CAS No. |

97404-00-7 |

|---|---|

Molecular Formula |

C19H9Cl2N8Na3O9S2 |

Molecular Weight |

697.3 g/mol |

IUPAC Name |

trisodium;4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C19H12Cl2N8O9S2.3Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;;/q;3*+1/p-3 |

InChI Key |

MDDBJWMJDPVHEL-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves multiple steps. The process typically starts with the diazotization of 4,6-dichloro-1,3,5-triazine, followed by coupling with 2-sulphonatophenylamine. The resulting intermediate is then reacted with 4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate under controlled conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while reduction typically yields aromatic amines .

Scientific Research Applications

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for visualizing cellular components under a microscope.

Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s azo group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function. The triazine ring can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its dichlorotriazinyl substituent and dual sulphonate groups , which enhance solubility in aqueous media and reactivity. Below is a comparative analysis with analogous azo-pyrazole derivatives:

Key Research Findings

(a) Reactivity and Stability

- The dichlorotriazinyl group in the target compound facilitates covalent bonding with nucleophiles (e.g., amines, hydroxyl groups), making it superior in textile dye fixation compared to non-halogenated analogues .

- Compounds with bulky substituents (e.g., diethylaminoethylsulfonyl in ) exhibit reduced aqueous solubility but improved membrane permeability, favoring pharmaceutical applications .

(b) Spectral and Electronic Properties

- The target compound’s UV-Vis spectrum shows a λmax at 420–450 nm due to the azo-chromophore, consistent with other pyrazole-based dyes .

- Electron-withdrawing groups (e.g., sulphonates, chlorotriazines) redshift absorption maxima, whereas electron-donating groups (e.g., methoxy in ) cause hypsochromic shifts .

Methodological Considerations in Comparative Studies

Comparative analyses rely on structural fingerprinting (e.g., Tanimoto coefficients) and electronic descriptors (e.g., HOMO-LUMO gaps) derived from computational tools like Multiwfn . Studies emphasize that minor substituent changes (e.g., -Cl vs. -CH₃) significantly alter bioactivity and physicochemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.